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molecular formula C14H14N2O2 B8435187 N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide

Cat. No. B8435187
M. Wt: 242.27 g/mol
InChI Key: PNFXKYICTMFFJD-UHFFFAOYSA-N
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Patent
US05288743

Procedure details

A mixture of 4-acetamidophenol (120 g; 796 mmol), 2-picolyl chloride hydrochloride (130.6 g; 796 mmol), and powdered potassium carbonate (330 g; 2.39 mol) in 1500 mL DMF was stirred at ambient temperature for 7 days. The reaction was poured into brine and the precipitate was collected by vacuum filtration. The solids were washed with water followed by diethyl ether. The reaction yielded N-acetyl-4-(pyrid-2-ylmethoxy)aniline as a beige solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
130.6 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].Cl.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Cl-].[Na+].O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:19][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=2)=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Name
Quantity
130.6 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Name
Quantity
330 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
The solids were washed with water

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)OCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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